Lipophilicity Gain of +0.53 LogP vs. Non-Fluorinated 2-Chloro-1-methyl-1H-benzimidazole
The 4-fluoro substituent increases the ACD/LogP from 2.23 (2-chloro-1-methyl-1H-benzimidazole, CAS 1849-02-1) to 2.76 (target), a ΔLogP of +0.53 [1]. Both values are predicted using the ACD/Labs Percepta Platform, version 14.00.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.76 |
| Comparator Or Baseline | 2.23 (2-chloro-1-methyl-1H-benzimidazole) |
| Quantified Difference | ΔLogP = +0.53 (24% increase relative to comparator) |
| Conditions | ACD/Labs Percepta Platform, v14.00; predicted LogP value |
Why This Matters
A ΔLogP of +0.53 can shift a compound's predicted oral absorption and blood–brain barrier penetration, directly impacting lead optimization decisions where precise lipophilicity tuning is required.
- [1] ChemSpider. 2-Chloro-4-fluoro-1-methyl-1H-benzimidazole; ACD/LogP 2.76. CSID:34210130. View Source
